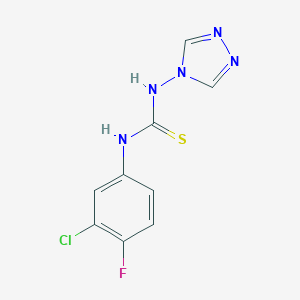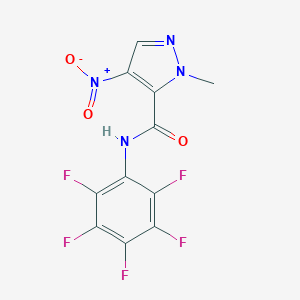![molecular formula C9H9N5O4 B457538 5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furohydrazide CAS No. 387344-74-3](/img/structure/B457538.png)
5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furohydrazide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in medicinal chemistry, agrochemistry, and material science due to their unique structural properties. This compound, in particular, features a pyrazole ring substituted with a nitro group and a furohydrazide moiety, which may contribute to its distinct chemical and biological activities.
Mechanism of Action
Target of Action
It’s worth noting that pyrazole-bearing compounds are known for their diverse pharmacological effects . For instance, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar manner.
Biochemical Pathways
It’s worth noting that pyrazole derivatives have been associated with a broad range of chemical and biological properties .
Result of Action
It’s worth noting that similar compounds have shown potent antileishmanial and antimalarial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furohydrazide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Attachment of the Furohydrazide Moiety: The final step involves the reaction of the nitro-substituted pyrazole with a furohydrazide derivative under appropriate conditions, such as heating in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and environmentally friendly catalysts to enhance yield and reduce waste .
Chemical Reactions Analysis
Types of Reactions
5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furohydrazide can undergo various chemical reactions, including:
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide, dimethylformamide (DMF) solvent.
Cyclization: Acidic or basic conditions, depending on the desired product.
Major Products Formed
Reduction: 5-[(4-amino-1H-pyrazol-1-yl)methyl]-2-furohydrazide.
Substitution: Various substituted pyrazole derivatives.
Cyclization: Fused heterocyclic compounds.
Scientific Research Applications
5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
5-[(4-amino-1H-pyrazol-1-yl)methyl]-2-furohydrazide: Similar structure but with an amino group instead of a nitro group.
5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furohydrazide: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furohydrazide is unique due to the presence of the nitro group, which can significantly influence its reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
5-[(4-nitropyrazol-1-yl)methyl]furan-2-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O4/c10-12-9(15)8-2-1-7(18-8)5-13-4-6(3-11-13)14(16)17/h1-4H,5,10H2,(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYGJEPCWMMQMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(=O)NN)CN2C=C(C=N2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-chloro-N'-{3-[(4-cyanophenoxy)methyl]-4-methoxybenzylidene}benzenesulfonohydrazide](/img/structure/B457455.png)
![3-(4-bromophenyl)-N-[1-(4-ethylphenyl)ethyl]acrylamide](/img/structure/B457457.png)
![2-(4-nitrophenyl)-N'-[(E)-(pentafluorophenyl)methylidene]acetohydrazide](/img/structure/B457458.png)

![1,5-dimethyl-N-{5-methyl-2-[(E)-(4-methylphenyl)diazenyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B457460.png)
![2-Amino-4-{4-methoxy-3-[(pentafluorophenoxy)methyl]phenyl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B457463.png)
![2-amino-4-{4-methoxy-3-[(pentafluorophenoxy)methyl]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B457464.png)
![1,4-Bis[(3-chloro-1-benzothien-2-yl)carbonyl]-1,4-diazepane](/img/structure/B457465.png)
![propyl 2-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B457467.png)
![(4E)-4-{4-methoxy-3-[(pentafluorophenoxy)methyl]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B457469.png)


![2-(4-ethoxyphenyl)-N-{3-[({[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)methyl]-3,5,5-trimethylcyclohexyl}-4-quinolinecarboxamide](/img/structure/B457477.png)
![2-(2,4-dichlorophenoxy)-N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}propyl)acetamide](/img/structure/B457478.png)
